molecular formula C8H4Cl2O2 B116178 3-Chloro-5-formylbenzoyl chloride CAS No. 153203-60-2

3-Chloro-5-formylbenzoyl chloride

Cat. No. B116178
M. Wt: 203.02 g/mol
InChI Key: CDRYHNQJJPQARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-formylbenzoyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3-Chloro-5-formylbenzoyl chloride is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Chloro-5-formylbenzoyl chloride. However, it is known to be a highly reactive compound that can react with various biomolecules, such as proteins and nucleic acids, which can lead to cellular damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Chloro-5-formylbenzoyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of 3-Chloro-5-formylbenzoyl chloride in scientific research. One direction is the development of new synthetic methods that use 3-Chloro-5-formylbenzoyl chloride as a key intermediate. Another direction is the use of 3-Chloro-5-formylbenzoyl chloride in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride.
Conclusion:
In conclusion, 3-Chloro-5-formylbenzoyl chloride is a highly reactive compound that is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. Its high reactivity makes it a useful tool in the development of new materials and in the production of dyes and pigments. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride and to develop new synthetic methods that use this compound as a key intermediate.

Scientific Research Applications

3-Chloro-5-formylbenzoyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the production of dyes and pigments.

properties

CAS RN

153203-60-2

Product Name

3-Chloro-5-formylbenzoyl chloride

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

3-chloro-5-formylbenzoyl chloride

InChI

InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H

InChI Key

CDRYHNQJJPQARP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)Cl)C=O

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)Cl)C=O

synonyms

Benzoyl chloride, 3-chloro-5-formyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-formyl-5-chlorobenzoic acid (66.5 g, 0.36 moles), thionyl chloride (51.5 g, 0.43 moles), and dimethylformamide (1 ml), in toluene (400 ml) was slowly warmed to 70° C. and stirred at that temperature for 2 hours. The toluene was eliminated in the rotavap to yield 3-formyl-5-chlorobenzoyl chloride, used in the next step as such.
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